2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid
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Overview
Description
2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridine and is characterized by the presence of a methyl group at the second position of the pyridine ring and an oxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid typically involves the reaction of 2-methylpyridine with appropriate reagents to introduce the oxypropanoic acid group. One common method involves the condensation of 2-methylpyridine with acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like butyllithium.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Butyllithium, Grignard reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A precursor in the synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid.
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: A related ester compound with similar chemical properties.
(2-Methylpyridin-4-yl)boronic acid: Another derivative of 2-methylpyridine with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-2-(4-methylpyridin-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-4-5-11-8(6-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
ZEKALEXRLGXXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)(C)C(=O)O |
Origin of Product |
United States |
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